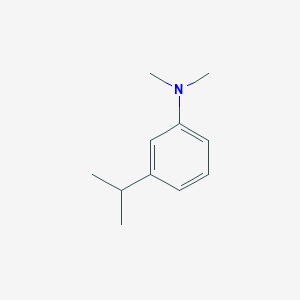
N,N-Dimethyl-3-(propan-2-yl)aniline
Description
N,N-Dimethyl-3-(propan-2-yl)aniline (CAS: Not explicitly provided) is a tertiary aniline derivative featuring a dimethylamino group (–N(CH₃)₂) and an isopropyl (–CH(CH₃)₂) substituent at the meta position of the benzene ring. The compound’s electronic and steric properties are influenced by the electron-donating dimethylamino and isopropyl groups, making it a candidate for cross-coupling reactions and functionalization strategies .
Properties
CAS No. |
153143-49-8 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,N-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-9(2)10-6-5-7-11(8-10)12(3)4/h5-9H,1-4H3 |
InChI Key |
ZZWJZCURFRSZPD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)N(C)C |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(C)C |
Synonyms |
Benzenamine, N,N-dimethyl-3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of N,N-Dimethyl-3-(propan-2-yl)aniline, highlighting substituent variations and their impacts on physicochemical properties:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity, facilitating reactions like Pd-catalyzed olefination. In contrast, electron-donating groups (e.g., –CH(CH₃)₂) enhance nucleophilic aromatic substitution but may hinder electrophilic attacks .
- Steric Effects : Bulky substituents (e.g., –OSi(iPr)₃) impede reaction rates in cross-coupling but improve regioselectivity .
- Synthetic Utility : Ethynyl and silyl groups (e.g., –C≡C-SiMe₃) enable further functionalization via coupling reactions, critical for macrocycle synthesis .
Reactivity in Catalytic Systems
Cross-Coupling Reactions
- Iron-Catalyzed Coupling : N,N-Dimethyl-3-(triisopropylsilyloxy)aniline participates in oxidative C–C coupling with 2-naphthol, yielding binaphthyl derivatives (37% yield). The silyloxy group stabilizes intermediates via hydrogen bonding .
- Pd-Catalyzed Olefination : N,N-Dimethyl-3-(trifluoromethyl)aniline undergoes para-selective C–H olefination with ethyl acrylate, driven by the –CF₃ group’s electron-withdrawing effect .
- Sonogashira Coupling: The trimethylsilylethynyl derivative (S2) is synthesized via Pd/Cu catalysis (95% yield), demonstrating the versatility of ethynyl groups in constructing π-conjugated systems .
Functionalization Challenges
- Fluorinated Derivatives: Attempts to synthesize N,N-dimethyl-3-((1,1,1-trifluoropropan-2-ylidene)amino)aniline (III.1.n) resulted in side products, highlighting the sensitivity of fluorinated imines to reaction conditions .
Physicochemical Data Comparison
The table below compares NMR chemical shifts (¹H, 400 MHz) for selected analogues:
- NMR Trends: The dimethylamino protons resonate near δ 2.89–2.98 ppm across analogues. Downfield shifts in silyl-containing compounds (δ 0.25 ppm for SiMe₃) reflect shielding effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


